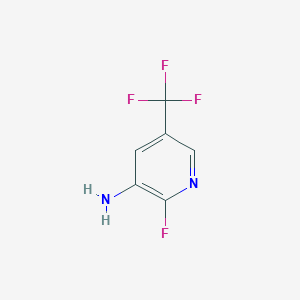

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

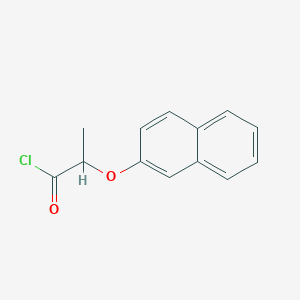

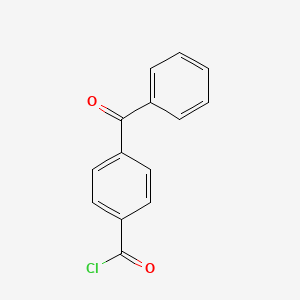

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is a compound of interest in the field of organic chemistry due to its potential applications in chiral resolution and as a derivatizing agent. The compound is characterized by the presence of a fluorinated ethylamine moiety attached to a fluorinated phenyl group. This structure suggests potential reactivity and utility in various chemical analyses and reactions.

Synthesis Analysis

The synthesis of related fluorinated amines has been described in the literature. For instance, 2-Fluoro-2-phenyl-1-aminoethane, a compound with a similar structure, was synthesized from styrene, and its enantiomers were separated to determine their absolute configurations . This process likely involves the introduction of fluorine atoms into the phenyl ring and the ethylamine chain, followed by chiral resolution techniques to obtain enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds similar to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine has been investigated using various computational methods, including Hartree-Fock and density functional theory calculations. These studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of the molecules . The presence of fluorine atoms is known to influence the electronic distribution within the molecule, which can be analyzed through molecular orbital studies such as HOMO-LUMO analysis.

Chemical Reactions Analysis

Fluorinated amines participate in a variety of chemical reactions. For example, the reaction of primary and secondary amines with fluorinated ethenes has been studied, revealing complex kinetics and the formation of fluorinated aminoethene and aminoethane products . These reactions are influenced by the presence of fluorine, which affects the reactivity and the mechanism of the reaction, including nucleophilic attack and the cleavage of carbon-fluorine bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines are significantly impacted by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong inductive effects, altering the acidity and basicity of the amine group. Additionally, the introduction of fluorine can enhance the thermal and chemical stability of the compound. The fluorinated phenyl ring may also contribute to the lipophilicity of the molecule, which can be advantageous in certain analytical applications, such as HPLC .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Electrophilic Amination : Research on fluorophenols, including compounds structurally related to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, has demonstrated their potential in electrophilic amination reactions. These reactions are crucial for introducing amine groups into aromatic systems, potentially aiding the synthesis of complex organic molecules (Bombek et al., 2004).

- Fluoro-Cyclisation : Mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor has been explored to afford fluorinated heterocycles. This demonstrates the versatility of fluorinated compounds in synthesizing structurally diverse and potentially bioactive heterocycles (Parmar & Rueping, 2014).

Material Science Applications

- Soluble Fluoro-Polyimides : Fluorinated aromatic diamines have been utilized in the synthesis of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials have potential applications in advanced composite materials and electronics (Xie et al., 2001).

Pharmacology and Biomedical Research

- Anti-inflammatory Activity : Fluorine-substituted derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the potential of fluorinated compounds in developing new anti-inflammatory drugs (Sun et al., 2019).

- Antimicrobial and Antifungal Activity : Synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides showed some compounds to have antibacterial and antifungal activity comparable or slightly better than standard medicinal drugs, highlighting the antimicrobial potential of fluorinated compounds (Pejchal et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

CAS RN |

767244-83-7 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)